molecular formula C17H16N2O B1201721 3-(4-Dimethylamino-benzylidenyl)-2-indolinone

3-(4-Dimethylamino-benzylidenyl)-2-indolinone

Cat. No. B1201721
M. Wt: 264.32 g/mol
InChI Key: UAKWLVYMKBWHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SU4312 is a member of the class of oxindoles that is 3-methyleneoxindole in which one of the hydrogens of the methylene group has been replaced by a p-(dimethylamino)phenyl group. SU 4312 is a vascular endothelial growth factor (VEGF) receptor protein tyrosine kinase 1/2 and platelet derived growth factor (PDGF) receptor inhibitor. It also inhibits the neuronal nitric oxide synthase (NOS) and exhibits neuroprotection against NO-mediated neurotoxicity. It has a role as an angiogenesis inhibitor, an antineoplastic agent and a vascular endothelial growth factor receptor antagonist. It is a member of oxindoles, a tertiary amino compound and a substituted aniline.

Scientific Research Applications

Cardiotonic Activity

3-(4-Dimethylaminobenzylidenyl)-2-indolinone and its derivatives have been explored for cardiotonic activity. For instance, the synthesis of 3-(2,5-dimethoxybenzylidene)-2 and 3-(4-pyridylmethylene)-2-indolinones showed significant positive inotropic activity, which is beneficial for cardiac function (Andreani et al., 1990).

Pharmacokinetics and Drug Distribution

Studies have been conducted on the distribution, metabolism, and excretion of compounds like SU5416 (a derivative of indolinone), which is a potent inhibitor of vascular endothelial growth factor receptor tyrosine kinase. Such studies are crucial for understanding the disposition and metabolism of the indolinone class of chemicals in therapeutic contexts (Ye et al., 2006).

Blood-Brain Barrier Permeation

Research on the anti-inflammatory indolinone derivative (E,Z)-3-(4-hydroxy-3,5-dimethoxybenzylidene)indolin-2-one indicated its potential in crossing the blood-brain barrier. This was assessed using in vitro cell-based human and animal blood-brain barrier models, which is significant for the development of neurotherapeutic agents (Jähne et al., 2014).

Anti-Angiogenic Properties

Certain indolinone compounds, such as SU5416, have been studied for their anti-angiogenic properties, particularly in the context of cancer treatment. SU5416's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) makes it a candidate for treating colorectal and non-small cell lung cancers (Ye et al., 2006).

Mast Cell Degranulation Inhibition

(E,Z)-3-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-indolinone has been identified as an inhibitor of mast cell degranulation. This is significant for the development of treatments for allergic reactions and other conditions involving mast cell activation (Kiefer et al., 2010).

Antitumor Activity

New derivatives of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were synthesized and showed potential as antitumor agents. Their ability to block colon adenocarcinoma HT-29 cells in mitosis highlights their relevance in cancer therapy (Andreani et al., 2005).

Organic Solar Cells

Indolinone-substituted methanofullerene has been investigated as an electron acceptor in polymer–fullerene solar cells. This research opens avenues for the use of indolinone derivatives in renewable energy technologies (Valitov et al., 2012).

properties

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWLVYMKBWHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017260
Record name 3-(4-Dimethylamino-benzylidenyl)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Dimethylamino-benzylidenyl)-2-indolinone

CAS RN

5812-07-7
Record name 3-(4-Dimethylaminobenzylidenyl)-2-indolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5812-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Dimethylamino-benzylidenyl)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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